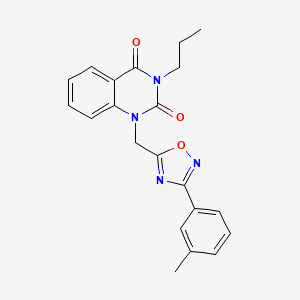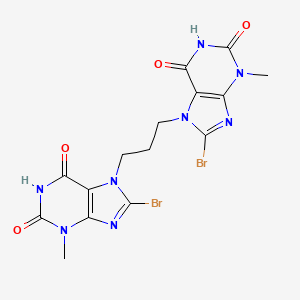
(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid and (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid are stereoisomers of a tricarboxylic acid compound. These compounds are structurally similar to citric acid but differ in the position of the hydroxyl group. They are known for their roles in various biochemical processes and have applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid and (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid can be achieved through enantioselective synthesis methods. One approach involves the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to give the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed under optimized conditions .
Industrial Production Methods: Industrial production of these compounds often involves microbial synthesis. For example, the microbial production of (2R,3S)-isocitric acid, a related compound, has been achieved using natural, mutant, and recombinant strains of Yarrowia lipolytica. The cultivation conditions are optimized to enhance the yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid and (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid and (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid have numerous applications in scientific research. They are used as biochemical reagents for the analysis of enzymes such as aconitate hydratase and isocitrate dehydrogenase
Wirkmechanismus
The mechanism of action of these compounds involves their interaction with specific enzymes and molecular pathways. For example, (2R,3S)-isocitric acid is an intermediate of the tricarboxylic acid cycle and plays a crucial role in cellular respiration. It interacts with enzymes such as aconitate hydratase and isocitrate dehydrogenase, influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) and other tricarboxylic acids. These compounds share structural similarities but differ in the position of functional groups.
Uniqueness: The uniqueness of (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid and (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid lies in their specific stereochemistry, which influences their biochemical properties and interactions with enzymes. This makes them valuable tools in scientific research and potential therapeutic agents.
Eigenschaften
Molekularformel |
C14H20O14 |
|---|---|
Molekulargewicht |
412.30 g/mol |
IUPAC-Name |
(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/2C7H10O7/c2*1-7(14,6(12)13)3(5(10)11)2-4(8)9/h2*3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t2*3-,7-/m10/s1 |
InChI-Schlüssel |
KTKGACLAXAFYNU-WNSGUHBHSA-N |
Isomerische SMILES |
C[C@@]([C@H](CC(=O)O)C(=O)O)(C(=O)O)O.C[C@]([C@@H](CC(=O)O)C(=O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C(CC(=O)O)C(=O)O)(C(=O)O)O.CC(C(CC(=O)O)C(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14103012.png)
![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B14103028.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14103033.png)

![N-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103046.png)
![1-(4-Fluorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103053.png)
![3-(3-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14103054.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14103060.png)

![[(1S,3R,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B14103076.png)
![ethyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14103084.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14103087.png)
![9-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B14103090.png)
